Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPSVJSOOXCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=NC=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Coupling Reactions
A central step involves introducing the tert-butyl carbamate group to the tetrahydropyran-4-amine intermediate. The PMC study (result) demonstrates that EDCI/HOBt-mediated coupling is effective for carbamate synthesis. For example:
- Reaction conditions : Tert-butyl 2-aminophenylcarbamate (1.1 equiv) reacts with iodopyrimidine carboxylic acid derivatives in acetonitrile, using EDCI (1.5 equiv) and HOBt (1.5 equiv) as coupling agents at room temperature.
- Yield optimization : Yields exceed 80% when the reaction is stirred for 3–8 hours, followed by purification via silica gel chromatography (20–40% ethyl acetate/hexane).
Iodination of Pyrimidine Precursors
Introducing iodine at the pyrimidine’s 5-position is critical. While direct methods are sparse in the provided sources, analogous halogenation strategies from patent WO2019158550A1 (result) suggest:
- Halogen exchange : A bromo- or chloropyrimidine precursor undergoes iodination using NaI in the presence of CuI or Pd catalysts. For instance, substituting bromine with iodine in 2-bromo-4-(tert-butoxycarbonylamino)pyridine (result) could be adapted using Ullmann-type conditions.
- Direct electrophilic iodination : Employing N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4/CH3COOH) at 0–5°C to achieve regioselectivity.
Tetrahydropyran Ring Formation
Constructing the oxan-4-yl scaffold often involves cyclization of diols or epoxy intermediates . A patent method (result) for analogous cyclohexyl carbamates highlights:
- Ring-closing metathesis : Using Grubbs catalyst to form the tetrahydropyran ring from diene precursors, followed by hydrogenation to saturate the ring.
- Acid-catalyzed cyclization : Treating 4-amino-1,5-pentanediol derivatives with p-TsOH in toluene under reflux, achieving >90% conversion.
Industrial-Scale Optimization Strategies
Patent WO2019158550A1 (result) emphasizes overcoming viscosity issues and improving yields:
- Neutral reagent strategy : Using non-ionic forms of starting materials (e.g., free amines instead of hydrochloride salts) reduces reaction medium viscosity, enabling efficient stirring and 93% yield.
- Solvent selection : Acetonitrile outperforms DMF or THF due to better solubility of intermediates and easier removal via distillation.
- Temperature control : Maintaining 50–60°C during coupling prevents byproduct formation while ensuring complete conversion.
Analytical Validation and Purity Assessment
Critical quality control measures include:
- Chromatographic analysis : HPLC with a C18 column (Waters Alliance) and UV detection at 254 nm confirms >99% purity when using the neutral reagent method.
- Spectroscopic characterization :
Comparative Data on Synthetic Methods
Chemical Reactions Analysis
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate derivatives with heterocyclic substituents. Below is a comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
*Molecular formula estimated based on structural analogy.
Reactivity Notes:
- The iodine atom in the target compound offers superior leaving-group capability compared to bromine or chlorine in analogs, enabling efficient C–C bond formation in cross-coupling reactions .
- The pyrimidine ring enhances π-π stacking interactions in biological targets, unlike the benzimidazolone or phenyl groups in analogs .
Physicochemical Properties
- Molecular Weight: Higher than analogs due to the iodine atom (e.g., ~420 g/mol vs. 230 g/mol for the aminomethyl derivative) .
- Solubility: Expected to be lower in polar solvents compared to the cyano or aminomethyl derivatives due to iodine’s hydrophobic nature .
- Thermal Stability : Likely comparable to bromophenyl analogs (decomposition >250°C inferred from similar tert-butyl carbamates) .
Key Differentiators
- Versatility: The iodine atom allows for diverse derivatization (e.g., radioisotope labeling for imaging), unlike the cyano or aminomethyl groups .
- Bioactivity : Pyrimidine-based compounds often exhibit higher target specificity compared to phenyl or benzimidazolone analogs .
Biological Activity
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant case studies.
The compound has the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol. It features an iodopyrimidine moiety, which is significant for its biological interactions. The synthesis of this compound typically involves the iodination of pyrimidine derivatives followed by reactions with oxane derivatives under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodopyrimidine component can bind to active sites on proteins, leading to modulation of their activity and subsequent alterations in cellular pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and cellular proliferation.
- Receptor Binding : It could act as a ligand for various receptors, influencing cellular responses to external stimuli.
Biological Activity and Applications
This compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The iodopyrimidine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the inhibition of amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .
3. Biochemical Probes
Due to its ability to bind selectively to certain targets, it can be utilized as a biochemical probe in research settings to study various biological pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate | Similar structure with bromine | Moderate anticancer activity |
| Tert-butyl N-[4-(5-chloropyrimidin-2-yl)oxan-4-yl]carbamate | Similar structure with chlorine | Lower neuroprotective effects |
| Tert-butyl N-[4-(5-fluoropyrimidin-2-yl)oxan-4-y]carbamate | Similar structure with fluorine | Enhanced receptor binding affinity |
The presence of iodine in this compound appears to enhance its reactivity and affinity for biological targets compared to its halogenated analogs .
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of iodinated pyrimidine derivatives, tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-y]carbamate was shown to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways .
Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted this compound's potential in reducing oxidative stress in neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in inflammatory markers associated with neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
